Cas no 903288-20-0 (N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)

N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide structure
903288-20-0 structure
商品名:N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
CAS番号:903288-20-0
MF:C24H25N3O3
メガワット:403.473605871201
CID:5494178

N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
    • N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide
    • インチ: 1S/C24H25N3O3/c28-23(25-15-18-7-2-1-3-8-18)24(29)26-16-21(22-11-6-14-30-22)27-13-12-19-9-4-5-10-20(19)17-27/h1-11,14,21H,12-13,15-17H2,(H,25,28)(H,26,29)
    • InChIKey: IFTFNCGMQACJBG-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1=CC=CC=C1)(=O)C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CO1)=O

N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2660-0089-100mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2660-0089-4mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2660-0089-75mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2660-0089-20mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2660-0089-30mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2660-0089-25mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2660-0089-5mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2660-0089-3mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2660-0089-50mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2660-0089-40mg
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
903288-20-0 90%+
40mg
$140.0 2023-05-16

N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide 関連文献

N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamideに関する追加情報

Introduction to N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS No. 903288-20-0)

N'-Benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS No. 903288-20-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.

The molecular architecture of this compound is notable for its incorporation of several key pharmacological motifs. The presence of a benzyl group at the N'-position contributes to the overall lipophilicity and stability of the molecule, which are critical factors in determining its bioavailability and metabolic profile. Additionally, the furan-2-yl moiety introduces a heterocyclic ring system that is known to enhance binding affinity to biological targets. The core structure of 1,2,3,4-tetrahydroisoquinoline further enriches the pharmacological potential by providing a scaffold that is frequently associated with bioactive compounds.

In recent years, there has been a surge in research focused on tetrahydroisoquinoline derivatives due to their demonstrated efficacy in modulating various biological pathways. These derivatives have shown promise in preclinical studies as potential treatments for neurological disorders, cardiovascular diseases, and cancer. The specific combination of substituents in N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide positions it as a candidate for further exploration in these therapeutic areas.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the tetrahydroisoquinoline core through cyclization reactions, followed by functionalization with the furan-2-yl and benzyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce these substituents efficiently. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structural integrity.

The pharmacological profile of N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide has been preliminarily evaluated in vitro using cell-based assays. These studies have revealed promising interactions with targets relevant to neurological disorders. Specifically, the compound has demonstrated binding affinity to certain serotonin receptors and monoamine transporters, suggesting potential therapeutic benefits in conditions such as depression and neurodegeneration. Further research is ongoing to elucidate the exact mechanisms of action and to assess its efficacy in animal models.

In addition to its potential in neurological applications, this compound has also shown interesting properties when tested against cancer cell lines. Preliminary data indicate that it can induce apoptosis in certain cancer cell types by modulating key signaling pathways involved in cell survival and proliferation. The presence of both the tetrahydroisoquinoline and furan-2-yl moieties is thought to contribute to these effects by interacting with specific intracellular targets. These findings highlight the compound's broad therapeutic potential beyond neurological disorders.

The development of novel pharmaceuticals relies heavily on the availability of high-quality chemical compounds for research purposes. N'-Benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide exemplifies the importance of structurally complex molecules in driving innovation in drug discovery. Its synthesis and characterization contribute valuable insights into the design principles that can lead to more effective therapeutics.

The future direction of research on this compound will likely involve both computational modeling and experimental validation. Computational approaches can help predict how the molecule interacts with biological targets at an atomic level, while experimental studies will provide empirical evidence to support or refute these predictions. By combining these methodologies, researchers can gain a comprehensive understanding of the compound's pharmacological properties and optimize its design for better therapeutic outcomes.

In conclusion, N'-benzyl-N-2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide (CAS No. 903288-20-0) is a structurally fascinating compound with significant potential in pharmaceutical applications. Its unique combination of pharmacophoric elements makes it an attractive candidate for further investigation into neurological disorders and cancer treatment. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing our understanding of disease processes and developing novel treatments.

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